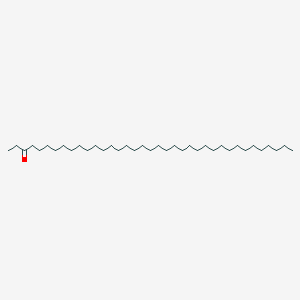

Heptatriacontan-3-one

Description

Heptatriacontan-3-one (IUPAC name: tritriacontan-3-one, CAS No: 630-05-7) is a long-chain aliphatic ketone with the molecular formula C₃₃H₆₆O. It features a 33-carbon backbone and a ketone functional group at the third carbon position. This compound is structurally characterized by its hydrophobic alkyl chain and polar ketone group, which influence its physical properties, such as solubility and melting point.

Properties

CAS No. |

108961-53-1 |

|---|---|

Molecular Formula |

C37H74O |

Molecular Weight |

535.0 g/mol |

IUPAC Name |

heptatriacontan-3-one |

InChI |

InChI=1S/C37H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)4-2/h3-36H2,1-2H3 |

InChI Key |

MAWSLOJDUMORIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptatriacontan-3-one can be synthesized through several methods, including the oxidation of heptatriacontane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired position.

Industrial Production Methods: Industrial production of heptatriacontan-3-one may involve catalytic processes that utilize metal catalysts to facilitate the oxidation reaction. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Heptatriacontan-3-one undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the ketone to a carboxylic acid.

Reduction: Reduction reactions can convert the ketone to an alcohol.

Substitution: The carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed:

Oxidation: Heptatriacontanoic acid

Reduction: Heptatriacontan-3-ol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Heptatriacontan-3-one has several applications in scientific research, including:

Chemistry: Used as a model compound to study long-chain ketones and their reactivity.

Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

Heptatriacontan-3-one can be compared with other long-chain ketones such as:

- Hexatriacontan-3-one (C36H72O)

- Octatriacontan-3-one (C38H76O)

Uniqueness: Heptatriacontan-3-one is unique due to its specific chain length and the position of the carbonyl group. This uniqueness influences its physical and chemical properties, making it distinct from other long-chain ketones.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tritriacontane (C₃₃H₆₈)

- Structure : A straight-chain alkane lacking functional groups.

- Molecular Weight : 464.9 g/mol.

- Key Differences: Polarity: Tritriacontane is nonpolar, leading to lower solubility in polar solvents compared to heptatriacontan-3-one. Boiling Point: Alkanes generally exhibit lower boiling points than ketones of similar chain length due to weaker intermolecular forces (van der Waals vs. dipole-dipole interactions).

- Applications : Used as a reference standard in chromatography and hydrocarbon research.

Heptatriacontanol (C₃₇H₇₆O)

- Structure : A 37-carbon primary alcohol.

- Molecular Weight : 630 g/mol (reported in , though this value conflicts with theoretical calculations for C₃₇H₇₆O).

- Key Differences: Functional Group: The hydroxyl group in heptatriacontanol enables hydrogen bonding, increasing its solubility in water relative to heptatriacontan-3-one. Biological Relevance: Long-chain alcohols are often found in plant waxes and insect cuticles, whereas ketones like heptatriacontan-3-one are less common in biological systems.

3-Ethyl-3-hydroxy-Androstan-17-one

- Structure : A steroid derivative with ketone and hydroxyl groups.

- Molecular Weight : 657 g/mol.

- Key Differences: Complexity: The tetracyclic steroid backbone contrasts with the linear structure of heptatriacontan-3-one.

n-Hentriacontane (C₃₁H₆₄)

- Structure : A 31-carbon alkane.

- CAS No: 630-04-6.

- Key Differences :

Data Table: Comparative Properties

Research Findings and Discrepancies

- Molecular Weight Conflicts: reports heptatriacontanol with a molecular weight of 630 g/mol, which exceeds the theoretical value (536.6 g/mol for C₃₇H₇₆O).

- Functional Group Impact : The ketone group in heptatriacontan-3-one enhances its polarity compared to alkanes but reduces solubility relative to alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.